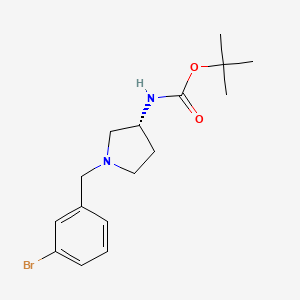

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions that can include cyclopropanation, amide formation, or hydrogenation steps. For instance, compounds similar to (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate can be prepared via a one-pot, two-step telescoped sequence starting from readily available materials, utilizing cyclopropanation followed by in situ amide formation (Li et al., 2012). This highlights the practical and scalable approach to synthesizing complex organic molecules.

科学的研究の応用

Process Development in Organic Synthesis

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate and related compounds have applications in process development for organic synthesis. For instance, Li et al. (2012) developed a practical and scalable synthesis of a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This process involved a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, showcasing the compound's utility in efficient synthesis methodologies (Li et al., 2012).

Anti-inflammatory and Analgesic Applications

Compounds structurally related to (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate have been explored for their potential in treating inflammation and pain. A study by Ikuta et al. (1987) synthesized and evaluated a series of related compounds for their anti-inflammatory and analgesic properties. Some of these compounds demonstrated equipotent anti-inflammatory activities to standard drugs like indomethacin, but with reduced side effects (Ikuta et al., 1987).

Application in Stereochemistry

The compound has been used in studies exploring stereochemistry. Procopiou et al. (2016) determined the absolute configuration of enantiomers of a related compound, N-CBZ-3-fluoropyrrolidine-3-methanol, by vibrational circular dichroism. This research highlighted the compound's utility in confirming stereochemistry through chemical synthesis and X-ray diffraction studies (Procopiou et al., 2016).

Development of Bacterial Deformylase Inhibitor-Based Antibacterial Agents

Jain et al. (2003) reported on the synthesis and biological activity of analogs of VRC3375, including compounds structurally similar to (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate. These compounds were explored for their antibacterial activity and minimal toxicity, indicating the potential for developing new classes of antibacterial drugs (Jain et al., 2003).

Synthesis of Drug Intermediates

Geng Min (2010) designed a process for synthesizing drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. This work demonstrates the compound's relevance in the synthesis of important drug intermediates through simple, cost-efficient, and environmentally friendly processes (Geng Min, 2010).

特性

IUPAC Name |

tert-butyl N-[(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEUBCRJSWJARX-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)